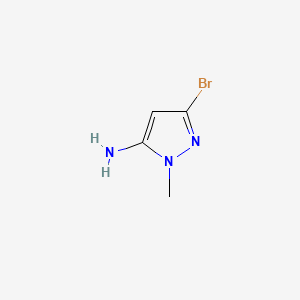

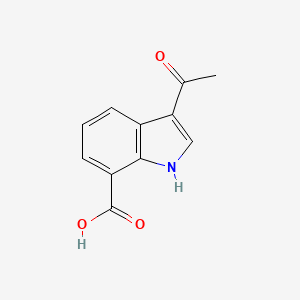

![molecular formula C7H4N4 B572857 3h-Imidazo[4,5-c]pyridine-7-carbonitrile CAS No. 1234616-79-5](/img/structure/B572857.png)

3h-Imidazo[4,5-c]pyridine-7-carbonitrile

Übersicht

Beschreibung

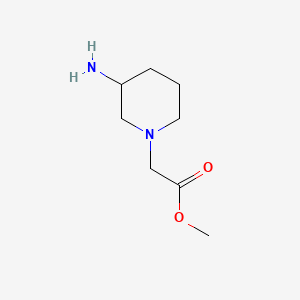

3h-Imidazo[4,5-c]pyridine-7-carbonitrile is a compound that belongs to the imidazopyridine group . The imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been a subject of intense research for numerous decades . Various transformations are now available to conveniently access imidazo [1,5-a]pyridine from readily available starting materials . For instance, 7-methyl-3 H-imidazo[4,5-c]pyridine can be obtained from 5-methyl-3,4-diamino-pyridine in 100% formic acid .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5-b]pyridines, imidazo [4,5-c]pyridines, imidazo [1,5-a]pyridines, and imidazo [1,2-a]pyridines .Chemical Reactions Analysis

Imidazo [1,5-a]pyridine construction involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo [1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Wirkmechanismus

Target of Action

The primary targets of 3h-Imidazo[4,5-c]pyridine-7-carbonitrile are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . NF-kappaB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Mode of Action

This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites . This binding inhibits the enzymes’ activity, preventing them from phosphorylating NF-kappaB . As a result, the activation of NF-kappaB is suppressed, leading to changes in the transcription of DNA and affecting various cellular processes .

Biochemical Pathways

The inhibition of IKK-ε and TBK1 enzymes by this compound affects the NF-kappaB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Inhibition of this pathway can lead to decreased inflammation and immune response .

Pharmacokinetics

Imidazole-containing compounds are generally known for their broad range of chemical and biological properties, which can influence their pharmacokinetics .

Result of Action

The primary result of the action of this compound is the inhibition of the NF-kappaB signaling pathway . This can lead to a decrease in inflammation and immune response, which can be beneficial in conditions where these responses are overactive .

Eigenschaften

IUPAC Name |

3H-imidazo[4,5-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-1-5-2-9-3-6-7(5)11-4-10-6/h2-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYVPDVEYSWSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=N1)NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276797 | |

| Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-79-5 | |

| Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo[4,5-c]pyridine-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

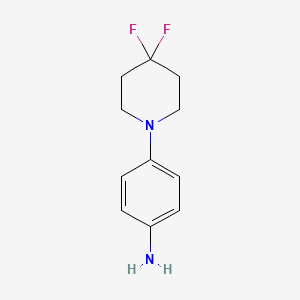

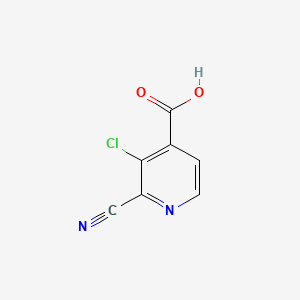

![3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide](/img/structure/B572784.png)

![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)